REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[CH3:10][O:11][c:12]1[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]1.[CH3:25][N:26]1[CH2:27][CH2:28][CH2:29][C:30]1=[O:31].[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:9])[c:6]([Cl:8])[n:7]1.[K+:23].[K+:24]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:9])[c:6]([O:18][c:15]2[cH:14][cH:13][c:12]([O:11][CH3:10])[cH:17][cH:16]2)[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ncc(Cl)c(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Oc2nc(Cl)ncc2Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |